PD-1/PD-L1 Blockade Potency of APBC vs. Clinically Advanced Small-Molecule PD-L1 Inhibitors
In an HTRF (homogeneous time-resolved fluorescence) biochemical assay measuring blockade of recombinant human PD-1 binding to human PD-L1, APBC achieved an IC50 of 27.82 μM with 65.1% maximum blocking efficiency [1]. This low-micromolar potency positions APBC as a validated probe compound in the PD-L1 inhibitor landscape. By comparison, clinically evaluated small-molecule PD-L1 inhibitors demonstrate substantially higher potency: INCB086550 exhibits an IC50 ≤ 10 nM [2], and BMS-1001 shows an IC50 of 0.9 nM in the same HTRF assay format [3]. Other research-stage PD-L1 inhibitors reported in the low-micromolar range include ZDS20 (IC50 = 3.27 μM) [4] and EP26 (IC50 = 1.77 μM) [5]. The approximately 8-fold potency gap between APBC and ZDS20 and the approximately 30,000-fold gap relative to the best-in-class clinical candidate BMS-1001 delineate APBC's role: it is not intended as a high-potency clinical lead, but rather as a mechanistically validated tool compound and scaffold for PD-L1 dimer-locking pharmacology amenable to further optimization [1].
| Evidence Dimension | PD-1/PD-L1 interaction inhibition potency (IC50 in HTRF biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 27.82 μM; maximum blocking efficiency = 65.1% [1] |
| Comparator Or Baseline | INCB086550: IC50 ≤ 10 nM [2]; BMS-1001: IC50 = 0.9 nM [3]; ZDS20: IC50 = 3.27 μM [4]; EP26: IC50 = 1.77 μM [5] |
| Quantified Difference | APBC is ~8-fold less potent than ZDS20; ~60-fold less potent than EP26; ~30,000-fold less potent than BMS-1001 |
| Conditions | HTRF biochemical assay; recombinant hPD-1/hPD-L1 interaction; APBC tested at low-micromolar concentrations |
Why This Matters
Knowing the precise potency tier of APBC relative to both clinical-stage and research-stage PD-L1 inhibitors enables procurement teams to select the appropriate compound for the intended experimental purpose—tool compound validation vs. lead optimization vs. clinical benchmarking—avoiding costly mismatches.
- [1] Wang F, Ye W, Wang S, He Y, Zhong H, Wang Y, Zhu Y, Han J, Bing Z, Ji S, Liu H, Yao X. Discovery of a new inhibitor targeting PD-L1 for cancer immunotherapy. Neoplasia. 2021;23(3):281-293. doi:10.1016/j.neo.2021.01.001. (IC50 = 27.82 μM reported in Fig. 2B and supplementary data). View Source
- [2] Selleck Chemicals. INCB086550 Product Information (IC50 ≤ 10 nM). Available at: https://www.selleck.cn. View Source
- [3] A comparative study of the recent most potent small-molecule PD-L1 inhibitors: what can we learn? 2021. (BMS-1001 IC50 = 0.9 nM in HTRF assay). View Source
- [4] Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. (ZDS20 IC50 = 3.27 μM). View Source
- [5] Discovery of Novel Small-Molecule-Based Potential PD-L1/EGFR Dual Inhibitors with High Druggability for Glioblastoma Immunotherapy. (EP26 PD-1/PD-L1 IC50 = 1.77 μM). View Source
